REACTION_SMILES
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[CH3:27][CH2:28][OH:29].[N+:1]([O-:2])(=[O:3])[c:4]1[cH:5][cH:6][c:7]([CH2:8][n:9]2[c:10]([C:18](=[O:19])[O:20][CH2:21][CH3:22])[cH:11][c:12]3[cH:13][cH:14][cH:15][cH:16][c:17]23)[cH:23][cH:24]1.[NH2:25][NH2:26].[Ni:30]>>[NH2:1][c:4]1[cH:5][cH:6][c:7]([CH2:8][n:9]2[c:10]([C:18](=[O:19])[O:20][CH2:21][CH3:22])[cH:11][c:12]3[cH:13][cH:14][cH:15][cH:16][c:17]23)[cH:23][cH:24]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)c1cc2ccccc2n1Cc1ccc([N+](=O)[O-])cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NN
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Ni]
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Name
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Type
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product
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Smiles
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CCOC(=O)c1cc2ccccc2n1Cc1ccc(N)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |